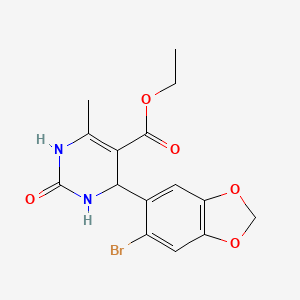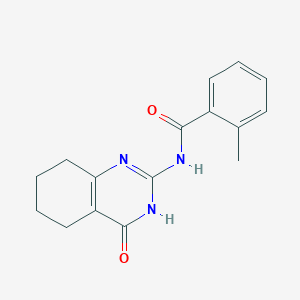![molecular formula C21H22N2O4 B2727898 Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate CAS No. 1207051-71-5](/img/structure/B2727898.png)
Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate: is a complex organic compound that features a piperidine ring substituted with a benzothiazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
-
Formation of the Benzothiazole Moiety:
- The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
- Reaction conditions: Reflux in the presence of a strong acid like hydrochloric acid or sulfuric acid.
-
Attachment of the Piperidine Ring:
- The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a piperidine derivative.
- Reaction conditions: Typically carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the by-products.
-
Sulfonylation:
- The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride.
- Reaction conditions: Conducted in the presence of a base like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction:
- Reduction can occur at the carbonyl group in the benzothiazole ring.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
- Common reagents: Nucleophiles like amines or thiols.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products may include alcohols or amines.
- Substitution products depend on the nucleophile used and can vary widely.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Used in the development of new materials with specific properties, such as polymers or coatings.
- Investigated for its potential use in agrochemicals or as a catalyst in industrial processes.
作用機序
The mechanism of action of Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may act by:
-
Binding to Enzymes:
- Inhibiting enzyme activity by binding to the active site or allosteric sites.
- Pathways involved: Enzyme inhibition can affect various biochemical pathways, depending on the enzyme targeted.
-
Interacting with Receptors:
- Modulating receptor activity by acting as an agonist or antagonist.
- Pathways involved: Receptor modulation can influence signal transduction pathways, affecting cellular responses.
類似化合物との比較
- N,N-diethyl-1-[(2-oxo-3-methyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide
- N,N-diethyl-1-[(2-oxo-3-ethyl-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide
Comparison:
- The unique propyl group in Methyl 6-ethoxy-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate may confer distinct physicochemical properties, such as solubility and stability.
- The presence of different alkyl groups in similar compounds can affect their reactivity and biological activity, making each compound unique in its applications and effects.
特性
IUPAC Name |
methyl 6-ethoxy-4-(4-ethoxyanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-26-15-8-6-14(7-9-15)22-19-13-20(21(24)25-3)23-18-11-10-16(27-5-2)12-17(18)19/h6-13H,4-5H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNOHJRNWXMJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)OCC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Hydroxy-5-[(4-methylphenyl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B2727826.png)
![N-(3,4-dimethylphenyl)-2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2727829.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-2-yl)methanone](/img/structure/B2727830.png)

![N-(furan-2-ylmethyl)-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727832.png)

![2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2727835.png)
![3-[(2-methoxyphenyl)methyl]-7-(piperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2727836.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2727838.png)
